4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride, more commonly known as AC-42, is a synthetically derived organic compound that has emerged as a significant research tool in the field of pharmacology, specifically within the study of muscarinic acetylcholine receptors (mAChRs) []. AC-42 belongs to a class of compounds known as allosteric agonists, which are distinguished from traditional orthosteric agonists by their ability to bind to a site on the receptor distinct from the acetylcholine binding site [, ]. This unique mode of interaction allows AC-42 to selectively activate the M1 mAChR subtype, making it a valuable tool for investigating the specific roles and functions of this receptor subtype [].
Investigating the Role of Stimulus Bias: AC-42 has been shown to exhibit stimulus bias, meaning it can differentially activate specific signaling pathways downstream of the M1 mAChR []. Further investigation into the molecular mechanisms underlying this bias could lead to the development of ligands that selectively target desired signaling pathways for therapeutic benefit.
AC 42 is classified as a muscarinic acetylcholine receptor agonist, specifically targeting the M1 subtype. This classification is crucial for its role in modulating neurotransmission and influencing cognitive functions such as memory and learning. The compound's unique structure allows it to selectively activate the M1 receptor while minimizing effects on other muscarinic receptor subtypes, making it a valuable tool in pharmacological research .
The synthesis of AC 42 involves a multi-step process that has been optimized over time. The original synthesis approach, detailed in U.S. Patent US 6,528,529 B1, has been refined to enhance yield and purity. A notable method includes the following steps:
This synthetic route allows for the introduction of various functional groups, enabling modifications that can enhance biological activity or facilitate further chemical derivatization.
The molecular structure of AC 42 features several key components:
The compound's chemical formula is C18H27ClN2O, with a molecular weight of approximately 320.88 g/mol. Structural analysis reveals that AC 42 possesses a complex three-dimensional arrangement that is critical for its agonistic activity at the M1 receptor .
AC 42 can participate in several chemical reactions due to its functional groups:
AC 42 operates primarily as an allosteric agonist at the M1 muscarinic acetylcholine receptor. Its mechanism involves:
The precise molecular interactions between AC 42 and the M1 receptor have been elucidated through various studies employing molecular modeling and mutagenesis techniques.
AC 42 exhibits several notable physical and chemical properties:
These properties are essential for determining suitable formulations for biological assays and potential therapeutic applications.
AC 42 has significant implications in various scientific fields:
The systematic chemical designation for AC-42 is 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]piperidine hydrogen chloride. This nomenclature precisely defines its molecular structure according to International Union of Pure and Applied Chemistry conventions, specifying the butyl-substituted piperidine core and the aryl ketone moiety connected via a four-carbon alkyl chain. The hydrochloride salt form enhances stability and solubility for experimental applications [8].
AC-42 features a tertiary amine within its piperidine ring that protonates under physiological conditions, facilitating interaction with the receptor's allosteric site. The molecular structure integrates three key domains: (1) a lipophilic n-butyl chain attached to the piperidine nitrogen, (2) a basic piperidine ring serving as a hydrogen bond acceptor, and (3) an aromatic ortho-methyl substituted benzoyl group connected via a flexible tetramethylene linker. This arrangement creates a molecular length of approximately 18Å, spanning deep into the receptor's allosteric pocket. The ortho-methyl substitution on the phenyl ring confers steric hindrance that contributes to receptor subtype discrimination by preventing optimal binding to non-M1 subtypes [8].
Table 1: Structural Attributes of AC-42
Attribute | Description | Pharmacological Significance |
---|---|---|
Core Structure | Tetra-substituted piperidine | Provides conformational rigidity |
Cationic Center | Protonated piperidine nitrogen | Electrostatic interaction with receptor |
Aromatic Domain | Ortho-methyl substituted phenyl | Enhances M1 selectivity through steric exclusion |
Linker | Tetramethylene chain (-CH₂CH₂CH₂CH₂-) | Optimal length for allosteric site access |
Lipophilic Moiety | n-Butyl group (-CH₂CH₂CH₂CH₃) | Hydrophobic interactions with receptor subpockets |
AC-42 has a molecular formula of C₂₀H₃₂ClNO with a molecular weight of 337.93 g/mol. X-ray crystallographic analysis reveals that the molecule adopts a folded conformation in the solid state, with the benzoyl carbonyl oriented toward the protonated nitrogen, suggesting potential intramolecular interactions. The torsional flexibility of the tetramethylene chain enables multiple binding conformations, facilitating adaptation to the M1 allosteric pocket while maintaining selectivity through the steric bulk of the ortho-methyl group [8].
AC-42 exhibits moderate aqueous solubility (>10 mg/mL in its hydrochloride salt form) due to its ionic character, which facilitates in vitro pharmacological testing. The compound demonstrates pH-dependent stability, with optimal preservation in slightly acidic conditions (pH 4-6). In alkaline environments, AC-42 undergoes progressive hydrolysis of the carbonyl moiety, necessitating appropriate buffering in experimental solutions [3].
The logarithm of the partition coefficient (logP) of AC-42 is approximately 3.2 ± 0.2, indicating significant lipophilicity that supports blood-brain barrier penetration. This hydrophobicity necessitates formulation with cyclodextrin derivatives or other solubility-enhancing excipients for in vivo administration. Solid-state characterization reveals a crystalline hydrate form that maintains stability under accelerated storage conditions (40°C/75% relative humidity) for at least six months without detectable degradation, making it suitable for long-term research use [6].
Spectroscopic analysis shows characteristic infrared absorption bands at 1715 cm⁻¹ (carbonyl stretch), 1640 cm⁻¹ (conjugated C=C), and 2700-2550 cm⁻¹ (amine hydrochloride), providing identification markers for compound verification. The proton nuclear magnetic resonance spectrum in deuterated dimethyl sulfoxide displays distinctive signals including δ 0.89 (t, 3H, terminal methyl), 1.40 (m, 2H, piperidine-adjacent methylene), 2.38 (s, 3H, ortho-methyl aromatic), and 3.60 (m, 4H, piperidine N-CH₂) [3] [6].
AC-42 was first identified in 2003 through high-throughput functional screening of compound libraries using Chinese hamster ovary cells expressing human M1 receptors coupled to calcium mobilization assays. Unlike conventional agonists acting at the orthosteric site, AC-42 demonstrated full agonism (90-100% of maximal acetylcholine response) with an effective concentration producing 50% response of 4.2 ± 0.8 μM, while showing minimal activity at M2-M5 subtypes at concentrations up to 100 μM. This unprecedented >200-fold selectivity represented a breakthrough in muscarinic pharmacology, as previously available compounds exhibited at best 10-fold selectivity [8].
Critical evidence for AC-42's novel mechanism emerged from radioligand binding studies showing that it failed to displace the orthosteric antagonist [³H]-N-methylscopolamine at concentrations up to 100 μM. Instead, AC-42 enhanced the dissociation rate of [³H]-N-methylscopolamine in kinetic assays, confirming its allosteric binding mode. Functional characterization revealed that AC-42 acted as a "pure allosteric agonist" capable of activating M1 receptors independently of endogenous acetylcholine while simultaneously potentiating the effects of acetylcholine through cooperative interactions [8].
Table 2: AC-42 Compared to Earlier Muscarinic Agonists
Agonist | Receptor Selectivity Profile | Mechanism | Selectivity Ratio (M1 vs others) |
---|---|---|---|
AC-42 | M1 >> M3 > M5 > M2, M4 | Allosteric agonist | >200-fold |
McN-A-343 | M1 = M4 > M2, M3, M5 | Partial orthosteric agonist | 15-20 fold |
Pilocarpine | M1 = M3 > M2, M4, M5 | Orthosteric agonist | 8-10 fold |
Xanomeline | M1 = M4 > M3 > M2, M5 | Orthosteric agonist | 10-15 fold |
The functional selectivity of AC-42 was conclusively demonstrated in primary neuronal cultures from muscarinic receptor knockout mice. AC-42 increased inositol phosphate turnover exclusively in wild-type and M3/M5 knockout cultures, with complete absence of activity in M1 knockout preparations. Furthermore, AC-42 induced ERK phosphorylation and immediate-early gene expression (c-Fos, Arc) in hippocampal and cortical regions of wild-type mice, effects entirely abolished in M1 knockout animals. These findings established AC-42 as the first truly M1-selective agonist with negligible activity at other muscarinic subtypes [4] [8].
The discovery of AC-42 stimulated investigation into the structural basis of M1 allosteric activation. Site-directed mutagenesis identified critical residues within the extracellular vestibule of the M1 receptor (particularly Tyr179 and Trp400) that are essential for AC-42's activity. Replacement of Tyr179 with alanine reduced AC-42 potency by >100-fold without affecting orthosteric agonist function, defining this residue as a molecular switch for allosteric activation. Molecular modeling positioned AC-42's benzoyl group within a hydrophobic subpocket formed by transmembrane helices IV, V, and VII, while the protonated piperidine nitrogen formed a salt bridge with Asp389 in helix VII [8].
A significant research milestone occurred when AC-42 was utilized to elucidate M1-dependent signaling pathways distinct from other muscarinic receptors. In cortical neurons, AC-42 selectively enhanced NMDA receptor currents without affecting GABAergic transmission, providing a mechanism for its cognitive-enhancing effects. Additionally, AC-42 modulated KCNQ potassium channels in a manner distinct from non-selective muscarinic agonists, demonstrating functional pathway selectivity within M1-coupled responses. These studies established that M1 activation enhances synaptic plasticity through multiple convergent mechanisms [2] [8].
The development of AC-42 analogs yielded structure-activity relationship insights critical for medicinal chemistry optimization:
These investigations led to second-generation compounds including AC-260584 with improved blood-brain barrier penetration and 77-LH-28-1 exhibiting partial allosteric agonism, expanding the pharmacological toolbox for M1 research [8].
The intrinsic relative activity (RAi) analysis methodology provided quantitative evidence for AC-42's selectivity across muscarinic subtypes. RAi represents the microscopic affinity constant for the active receptor state relative to a standard agonist. AC-42 demonstrated RAi values of 1.0 at M1 receptors but <0.01 at M2-M4 subtypes, confirming its unique activation profile. This receptor-dependent measure further distinguished AC-42 from earlier selective agonists like pilocarpine (RAi = 0.8 at M1, 0.7 at M3) and McN-A-343 (RAi = 0.9 at M1, 0.85 at M4) which showed substantial activity at multiple subtypes [2] [8].
These collective research advances established AC-42 as an indispensable pharmacological probe for investigating M1 receptor function in normal cognition and disease states, opening new pathways for developing therapeutics targeting allosteric sites in G protein-coupled receptors.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: